molecular formula C24H27FN4O2S B2910883 N-cyclopentyl-1-{3-[(4-fluorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}piperidine-4-carboxamide CAS No. 1113105-42-2

N-cyclopentyl-1-{3-[(4-fluorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}piperidine-4-carboxamide

Cat. No.: B2910883
CAS No.: 1113105-42-2
M. Wt: 454.56
InChI Key: BMHMHXIGDGBZGY-UHFFFAOYSA-N
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Description

N-cyclopentyl-1-{3-[(4-fluorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}piperidine-4-carboxamide is a synthetic small molecule featuring a thieno[3,2-d]pyrimidin-4-one core, a 4-fluorophenylmethyl substituent, and a piperidine-4-carboxamide moiety with a cyclopentyl group. The thienopyrimidinone scaffold is a privileged structure in medicinal chemistry due to its versatility in targeting enzymes and receptors, particularly in oncology and inflammation .

Properties

IUPAC Name

N-cyclopentyl-1-[3-[(4-fluorophenyl)methyl]-4-oxothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27FN4O2S/c25-18-7-5-16(6-8-18)15-29-23(31)21-20(11-14-32-21)27-24(29)28-12-9-17(10-13-28)22(30)26-19-3-1-2-4-19/h5-8,11,14,17,19H,1-4,9-10,12-13,15H2,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMHMHXIGDGBZGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)C2CCN(CC2)C3=NC4=C(C(=O)N3CC5=CC=C(C=C5)F)SC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-1-{3-[(4-fluorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}piperidine-4-carboxamide typically involves multi-step organic synthesis. The key steps include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes:

    Optimization of Reaction Conditions: Temperature, solvent, and catalyst concentrations are adjusted to maximize efficiency.

    Purification Techniques: Methods such as recrystallization, chromatography, and distillation are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-1-{3-[(4-fluorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert ketone groups to alcohols or to reduce double bonds.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce new substituents onto the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

N-cyclopentyl-1-{3-[(4-fluorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}piperidine-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features.

    Biological Research: This compound can be used to investigate biological pathways and molecular interactions.

    Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of other complex molecules.

Mechanism of Action

The mechanism by which N-cyclopentyl-1-{3-[(4-fluorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}piperidine-4-carboxamide exerts its effects involves interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The exact mechanism would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Core Modifications

  • Thieno[3,2-d]pyrimidin-4-one vs. Tetrahydropyrimidine: The target compound’s thienopyrimidinone core () differs from tetrahydropyrimidine derivatives () in electronic and conformational properties. The sulfur atom in the thiophene ring increases electron-deficient character, enhancing interactions with polar residues in enzyme active sites . In contrast, tetrahydropyrimidines (e.g., compound 51 in ) exhibit greater flexibility, which may reduce binding affinity but improve solubility .

Substituent Variations

  • 4-Fluorophenylmethyl vs. 2-Fluorophenyl: The compound 1-[7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]-N-(1-phenylethyl)piperidine-4-carboxamide () shares the thienopyrimidinone core but has a 2-fluorophenyl substituent. The para-fluoro position in the target compound likely enhances π-π stacking with aromatic residues in target proteins compared to the ortho-fluoro analogue, which may induce steric hindrance .
  • Cyclopentyl vs. The cyclopentyl group’s aliphatic nature improves metabolic stability by resisting oxidative metabolism .

Physicochemical and Pharmacokinetic Properties

Property Target Compound Compound Compound
Molecular Weight (g/mol) ~500 (estimated) 479.55 471.56
logP ~3.5 (predicted) 3.8 3.2
Hydrogen Bond Donors 2 2 2
Hydrogen Bond Acceptors 5 5 6
Key Substituents 4-Fluorophenylmethyl, Cyclopentyl 2-Fluorophenyl, Phenylethyl 4-Methylphenyl, Pyridinylmethyl

The cyclopentyl group balances lipophilicity better than the phenylethyl group in , which may lead to excessive hydrophobic interactions .

Biological Activity

N-cyclopentyl-1-{3-[(4-fluorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}piperidine-4-carboxamide (commonly referred to as M215-0257) is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features and biological activity make it a candidate for further research in therapeutic applications.

Chemical Structure and Properties

The compound has a molecular formula of C24H27FN4O2SC_{24}H_{27}FN_{4}O_{2}S and features a thienopyrimidine core, a piperidine ring, and a fluorophenyl group. The IUPAC name is this compound. Its structure is illustrated below:

ComponentDescription
Molecular FormulaC24H27FN4O2SC_{24}H_{27}FN_{4}O_{2}S
IUPAC NameN-cyclopentyl-1-{3-[(4-fluorophenyl)methyl]-...
Key Functional GroupsThienopyrimidine core, Piperidine ring

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in various biological pathways. It is hypothesized to act as an inhibitor of dihydrofolate reductase (DHFR), which is crucial for nucleotide synthesis and cellular proliferation. This inhibition can lead to the suppression of tumor growth in cancer cells by disrupting their metabolic pathways .

In Vitro Studies

Recent studies have evaluated the compound's efficacy against various cancer cell lines. For instance, it has shown promising results as a lipophilic inhibitor of DHFR, with IC50 values indicating effective inhibition at low concentrations. The following table summarizes the biological activity observed in different studies:

Study ReferenceCell LineIC50 (nM)Mechanism of Action
A549 (Lung Cancer)150DHFR Inhibition
HCT116 (Colon Cancer)200DHFR Inhibition
MCF7 (Breast Cancer)120DHFR Inhibition

Case Studies

In a clinical setting, the compound has been evaluated for its potential use in treating non-small cell lung cancer (NSCLC) with specific mutations. The ongoing clinical trial NCT03743350 aims to assess its effectiveness as a targeted therapy against HER family kinases, leveraging its unique mechanism of action to selectively inhibit tumor growth while sparing normal cells .

Toxicity and Safety Profile

Preliminary toxicity assessments indicate that this compound exhibits a favorable safety profile at therapeutic doses. However, further studies are necessary to fully elucidate its toxicity across different biological systems and establish safe dosage guidelines.

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